molecular formula C16H23N3O5S B297046 1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Cat. No.: B297046
M. Wt: 369.4 g/mol
InChI Key: YQOFZWDSOXVCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors. It has been widely studied for its potential use in cancer treatment and other diseases.

Mechanism of Action

1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to the repression of gene expression, which is a hallmark of cancer cells. By inhibiting HDACs, this compound can activate tumor suppressor genes and induce cell differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cancer cells, including the upregulation of tumor suppressor genes, the downregulation of oncogenes, the induction of cell cycle arrest, and the activation of apoptosis. This compound has also been shown to inhibit angiogenesis and metastasis, which are critical processes for tumor growth and invasion.

Advantages and Limitations for Lab Experiments

1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It is also relatively stable and easy to synthesize. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide research, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, the investigation of combination therapies with other anticancer agents, and the exploration of this compound's potential use in other diseases, such as inflammatory and neurodegenerative disorders.
Conclusion:
This compound is a promising compound for cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound will continue to explore its potential use in various diseases and improve its therapeutic efficacy and safety.

Synthesis Methods

The synthesis of 1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with N-methylglycine, followed by the reaction with 4-methoxybenzenesulfonyl chloride. The resulting compound is then purified and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. This compound has also been investigated for its anti-inflammatory and neuroprotective effects in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C16H23N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H23N3O5S/c1-18(25(22,23)14-5-3-13(24-2)4-6-14)11-15(20)19-9-7-12(8-10-19)16(17)21/h3-6,12H,7-11H2,1-2H3,(H2,17,21)

InChI Key

YQOFZWDSOXVCFV-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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